molecular formula C8H13ClN2 B103728 1-(2-Chloroethyl)piperidine-4-carbonitrile CAS No. 108890-51-3

1-(2-Chloroethyl)piperidine-4-carbonitrile

Cat. No.: B103728
CAS No.: 108890-51-3
M. Wt: 172.65 g/mol
InChI Key: YSLFXWOZZNHTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Stereodefined Piperidines : A study by Vervisch et al. (2010) demonstrated the synthesis of cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, which are crucial for developing stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, and other complex molecules (Vervisch et al., 2010).

Medicinal Chemistry and Drug Design

  • Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines with piperidine substitutions were synthesized by Perin et al. (2011) for potential applications as DNA-specific fluorescent probes (Perin et al., 2011).

Organic Chemistry and Reactions

  • Ring Contraction Synthesis : Sil et al. (2004) discussed the synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through ring contraction, demonstrating the versatility of piperidine derivatives in organic synthesis (Sil et al., 2004).

Biochemistry and Molecular Studies

  • Antimicrobial Activity : Bhat and Begum (2021) explored the synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and its derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Crystallography and Structural Analysis

  • Crystal Structure Determination : The synthesis and crystal structure analysis of trans-Diiodobis(piperidine-1-carbonitrile)platinum(II) was detailed by Mindich et al. (2013), highlighting the structural applications of piperidine derivatives (Mindich et al., 2013).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have been involved in the synthesis of quinuclidine and acetonitrile

Result of Action

Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .

Properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453377
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108890-51-3
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2-chloroethane (2.6 ml) and potassium carbonate (6.6 g) were added to a solution of 4-cyanopiperidine (2.63 g) in isopropanol (50 ml), followed by refluxing for 10 hours. The reaction mixture was concentrated under reduced pressure. After adding a 50% aqueous solution of potassium carbonate to the residue, the resulting mixture was extracted with diethyl ether. The extract was washed with saturated saline, followed by an addition of anhydrous potassium carbonate to dry the diethyl ether solution. The thus-dried diethyl ether solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography (developer: methanol-chloroform) to obtain 0.31 g of the desired product in an oily form.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.